molecular formula C24H33N5O2S B2491917 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide CAS No. 1189980-41-3

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide

Cat. No.: B2491917
CAS No.: 1189980-41-3
M. Wt: 455.62
InChI Key: HWMUNGRGXWTNRY-UHFFFAOYSA-N
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Description

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a butylphenyl group

Scientific Research Applications

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the butylphenyl group, and the coupling with the piperidine ring. Common reagents used in these steps include:

    Pyrimidine precursors: such as 4-chloropyrimidine.

    Butylphenyl derivatives: such as 4-butylphenyl isocyanate.

    Piperidine derivatives: such as N-ethylpiperidine.

The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
  • 1-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
  • 1-[6-({[(4-propylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide

Uniqueness

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide is unique due to the presence of the butylphenyl group, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different alkyl groups.

Properties

IUPAC Name

1-[6-[2-(4-butylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2S/c1-3-5-6-18-7-9-20(10-8-18)28-22(30)16-32-23-15-21(26-17-27-23)29-13-11-19(12-14-29)24(31)25-4-2/h7-10,15,17,19H,3-6,11-14,16H2,1-2H3,(H,25,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMUNGRGXWTNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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